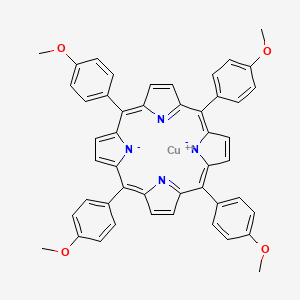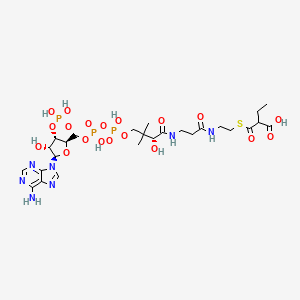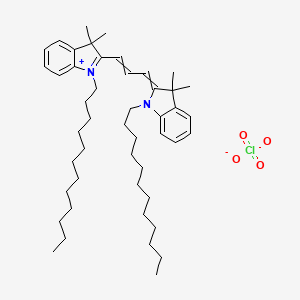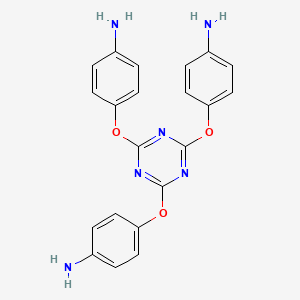
Difluorphos
Overview
Description
Difluorphos is an enantiomerically pure diphosphine ligand that plays a crucial role in various homogeneous metal-catalyzed asymmetric reactions. It is known for its unique stereoelectronic properties, which make it highly effective in catalytic processes, particularly in asymmetric hydrogenation reactions .
Mechanism of Action
Target of Action
Difluorphos is a chiral diphosphine that plays an important role in various homogeneous metal-catalyzed asymmetric reactions . It is primarily used as a ligand in these reactions, with its primary targets being the metal centers of organometallic complexes . These complexes are often used in catalytic processes, such as hydrogenation reactions and carbon-carbon bond-forming processes .
Mode of Action
This compound interacts with its targets by coordinating to the metal centers of organometallic complexes . This interaction influences the reactivity and selectivity of these complexes in catalytic reactions . For example, this compound has been shown to provide excellent enantioselectivities in the asymmetric hydrogenation of fluorinated compounds . This is due to its unique stereoelectronic properties, which include a narrow dihedral angle and unusual Π-acidity .
Biochemical Pathways
The primary biochemical pathways affected by this compound involve the formation of carbon-hydrogen and carbon-carbon bonds . This compound enhances the efficiency of these processes by influencing the stereocontrol of the reactions . For instance, it has been used in the synthesis of 3-aminochroman derivatives through the asymmetric hydrogenation of trisubstituted enamides .
Result of Action
The action of this compound results in the formation of highly valuable products through efficient and selective catalytic reactions . Its use in asymmetric hydrogenation, for example, leads to the formation of enantiomerically pure compounds . This is particularly important in the synthesis of biorelevant targets, where the stereochemistry of the products can significantly influence their biological activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the nature of the amide moiety and the substitution pattern in the aromatic ring have been shown to influence the stereocontrol in the asymmetric hydrogenation of trisubstituted enamides . . This suggests that the efficacy and stability of this compound can be optimized by carefully controlling the reaction conditions.
Preparation Methods
The synthesis of Difluorphos involves several steps. Initially, commercially available starting materials undergo phosphorylation through organomagnesium formation, followed by the addition of chlorodiphenylphosphane oxide. The resulting phosphane oxide is then subjected to ortho-lithiation and iodination. An Ullmann-type coupling reaction with copper in dimethylformamide at elevated temperatures yields the bis(phosphane oxide). The final step involves optical resolution using chiral preparative high-performance liquid chromatography (HPLC) and reduction with trichlorosilane in xylene .
Chemical Reactions Analysis
Difluorphos undergoes various types of chemical reactions, including:
Hydrogenation: It is used as a ligand in catalytic asymmetric hydrogenation reactions, where it helps in the reduction of prochiral compounds to chiral products.
Carbonylation: this compound facilitates the formation of carbonyl compounds through catalytic processes.
Hydrosilylation: It aids in the addition of silicon-hydrogen bonds to unsaturated substrates.
C-C Bond Formation: This compound is involved in reactions that form carbon-carbon bonds, which are essential in organic synthesis
Scientific Research Applications
Difluorphos has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used in the synthesis of chiral compounds and fine chemicals. In biology and medicine, this compound is employed in the development of pharmaceutical drug candidates, especially those requiring high enantioselectivity. Industrially, it is used in the production of various chemicals through catalytic processes .
Comparison with Similar Compounds
Difluorphos is often compared with other atropisomeric diphosphines, such as SYNPHOS. While both compounds possess complementary stereoelectronic properties, this compound is characterized by its electrodeficient nature and unique bi(difluorobenzodioxole) backbone. This structural feature provides excellent enantioselectivities in asymmetric hydrogenation reactions. SYNPHOS, on the other hand, has a stronger basicity and is fully complementary to this compound in terms of structural features and selectivity .
Properties
IUPAC Name |
[4-(5-diphenylphosphanyl-2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-difluoro-1,3-benzodioxol-5-yl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H24F4O4P2/c39-37(40)43-29-21-23-31(47(25-13-5-1-6-14-25)26-15-7-2-8-16-26)33(35(29)45-37)34-32(24-22-30-36(34)46-38(41,42)44-30)48(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMLTMOEYCQDDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=C(C=C3)OC(O4)(F)F)C5=C(C=CC6=C5OC(O6)(F)F)P(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H24F4O4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301116978 | |
| Record name | 1,1′-[(4S)-2,2,2′,2′-Tetrafluoro[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301116978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503538-70-3 | |
| Record name | 1,1′-[(4S)-2,2,2′,2′-Tetrafluoro[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503538-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-[(4S)-2,2,2′,2′-Tetrafluoro[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301116978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine)](/img/structure/B3069570.png)








![8-(4-chlorophenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B3069630.png)



